4-(1-Sulfanylethyl)benzene-1,3-diol

Catalog No.
S13817194
CAS No.
M.F
C8H10O2S
M. Wt
170.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-Sulfanylethyl)benzene-1,3-diol

Product Name

4-(1-Sulfanylethyl)benzene-1,3-diol

IUPAC Name

4-(1-sulfanylethyl)benzene-1,3-diol

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

InChI

InChI=1S/C8H10O2S/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,9-11H,1H3

InChI Key

WYMDWBKZUATUOV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)O)O)S

4-(1-Sulfanylethyl)benzene-1,3-diol is an organic compound characterized by the molecular formula C8H10O2SC_8H_{10}O_2S and a molecular weight of 170.23 g/mol. This compound features a benzene ring substituted with two hydroxyl groups at the 1 and 3 positions, and a sulfanylethyl group at the 4 position. The presence of the hydroxyl groups contributes to its potential as an antioxidant, while the sulfanylethyl group may influence its chemical reactivity and biological activity.

  • Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: This compound can be reduced to yield corresponding alcohols through reducing agents like sodium borohydride.
  • Substitution: The sulfanylethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide.
  • Reduction: Sodium borohydride, lithium aluminum hydride.
  • Substitution: Nucleophiles such as amines, thiols, and halides are typically used.

Research indicates that 4-(1-Sulfanylethyl)benzene-1,3-diol exhibits potential biological activities, particularly as an antioxidant and antimicrobial agent. Its structure allows it to scavenge free radicals, which may contribute to its protective effects against oxidative stress. Additionally, studies suggest that compounds with similar structures can have therapeutic applications in areas such as cancer treatment and neuroprotection .

The synthesis of 4-(1-Sulfanylethyl)benzene-1,3-diol generally involves the reaction of a suitable benzene derivative with a sulfanylethylating agent. Common methods include:

  • Electrophilic Aromatic Substitution: This method often employs resorcinol and a sulfanylethylating agent under acidic conditions.
  • Industrial Production: For larger scale synthesis, optimized reaction conditions are employed to ensure high yield and purity. Techniques such as continuous flow reactors may be utilized.

The interactions of 4-(1-Sulfanylethyl)benzene-1,3-diol with biological targets are vital for understanding its mechanism of action. The compound's hydroxyl groups can engage in redox reactions, enhancing its antioxidant capacity. Furthermore, the sulfanylethyl group may interact with thiol-containing enzymes, influencing various biological pathways .

Several compounds share structural similarities with 4-(1-Sulfanylethyl)benzene-1,3-diol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(1-Sulfanylethyl)benzene-1,3-diolC8H10O2SSimilar structure with different substitution.
5-(1-Sulfanylethyl)benzene-1,3-diolC8H10O2SMeta substitution of sulfanylethyl group.
4-(2-Aminoethyle)benzene-1,2-diolC8H10N2O2Contains an amino group; studied for neuroactivity.
4-(Hydroxyphenyl)-2-thiazoleC9H8N2OSContains thiazole; investigated for antimicrobial properties.

Uniqueness

The uniqueness of 4-(1-Sulfanylethyl)benzene-1,3-diol lies in its specific arrangement of functional groups that confer distinct biological activities and reactivity patterns compared to similar compounds. Its dual hydroxyl groups enhance its potential as an antioxidant while providing versatility in

The introduction of the ethylsulfanyl group into aromatic systems has been achieved through diverse thiolation methodologies. A prominent approach involves the nucleophilic substitution of halogenated precursors using sulfur nucleophiles. For example, the reaction of 2-mercaptoethylamine with halogenated intermediates under basic conditions enables the formation of thioether linkages. In one protocol, 2-mercaptoethylamine was combined with a brominated aromatic precursor in the presence of potassium hydroxide, yielding the desired ethylsulfanyl-substituted product after extraction and purification. This method benefits from the high nucleophilicity of thiolate anions, which facilitates efficient displacement of halogens.

Alternative strategies employ disulfides as thiolating agents, leveraging their reduced toxicity compared to free thiols. A recent study demonstrated that aryl halides, including fluorides, undergo substitution with disulfides when catalyzed by 18-crown-6-ether at ambient temperatures. This method circumvents the need for transition-metal catalysts and operates under mild conditions, making it particularly suitable for sensitive substrates. For instance, the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with disulfides in dichloromethane produced thioether derivatives in yields exceeding 85%.

The table below summarizes key thiolation methods for ethylsulfanyl group incorporation:

MethodReagentsConditionsYieldReference
Nucleophilic substitution2-Mercaptoethylamine, KOHIsopropyl alcohol, 55°C75–88%
Disulfide couplingDiethyl disulfide, 18-crown-6DCM, 25°C80–93%
Isothiouronium salt routeThiourea, alkyl halidesAqueous ammonia, rt65–78%

Mechanistic studies highlight the role of solvent polarity in stabilizing transition states during thiolation. Polar aprotic solvents like dimethylformamide enhance the reactivity of sulfur nucleophiles, while crown ethers facilitate anion activation in nonpolar media.

Regioselective Functionalization of Benzenediol Scaffolds

Regioselective modification of the benzene-1,3-diol scaffold is critical for directing the ethylsulfanyl group to the para position relative to the hydroxyl groups. This selectivity is often achieved through steric and electronic effects imposed by protecting groups or directing auxiliaries. For example, the use of trityl (Trt) protecting groups on sulfur atoms during synthesis ensures that subsequent reactions occur exclusively at the desired aromatic positions. In one protocol, 2-mercaptoethylamine was protected with a trityl group prior to coupling with a brominated resorcinol derivative, achieving >90% regioselectivity.

Electron-donating substituents on the aromatic ring further enhance regiocontrol. Hydroxyl groups in the 1,3-positions activate specific carbon atoms toward electrophilic substitution, as demonstrated in the synthesis of 4-hydroxy-1,3-benzoxathiol-2-one derivatives. By employing chloroacetyl chloride as an electrophile, researchers achieved selective thioacetylation at the 4-position of resorcinol, followed by ring-closing to form the thiocarbonate structure.

Recent innovations include photocatalytic methods that exploit radical intermediates for regioselective C–S bond formation. Irradiation of benzenediol derivatives in the presence of disulfides and a photosensitizer generates thiyl radicals, which preferentially attack electron-rich aromatic positions. This approach avoids the need for directing groups and enables functionalization of otherwise inert substrates.

Green Chemistry Approaches to Sulfur-Containing Aromatic Systems

The integration of green chemistry principles into the synthesis of 4-(1-sulfanylethyl)benzene-1,3-diol has focused on solvent selection, catalyst recovery, and waste minimization. Water has emerged as a viable solvent for certain thiolation reactions, particularly those involving hydrophilic intermediates. For example, the neutralization of reaction mixtures with aqueous ammonia not only simplifies purification but also reduces the use of organic solvents. In one case, a three-phase extraction system (water/chloroform/isopropyl alcohol) enabled efficient separation of products with minimal solvent waste.

Catalyst recycling is another key area of progress. The use of immobilized crown ethers in substitution reactions allows for multiple reuse cycles without significant loss of activity. Additionally, mechanochemical methods, such as ball milling, have been explored to eliminate solvents entirely. Preliminary studies show that grinding resorcinol derivatives with solid-supported thiols yields ethylsulfanyl products with 70–80% efficiency.

Atom-economic strategies are exemplified by the direct use of disulfides instead of thiols, which doubles the sulfur utilization efficiency. This approach, combined with flow chemistry systems, reduces reagent waste and energy consumption. A continuous-flow reactor setup for synthesizing 4-(1-sulfanylethyl)benzene-1,3-diol demonstrated a 40% reduction in reaction time and a 30% decrease in raw material usage compared to batch processes.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

170.04015073 g/mol

Monoisotopic Mass

170.04015073 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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